molecular formula C11H16N4OS2 B2723931 N-(1-cyano-1,2-dimethylpropyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide CAS No. 1181174-09-3

N-(1-cyano-1,2-dimethylpropyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide

Cat. No.: B2723931
CAS No.: 1181174-09-3
M. Wt: 284.4
InChI Key: XYXKRFDAEJRWTG-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide is a complex organic compound that features a cyano group, a thiadiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Attachment of the Propanamide Moiety: This step involves the reaction of the intermediate with acryloyl chloride or similar reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1,2-dimethylpropyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Agricultural Chemistry: Possible use as a pesticide or herbicide due to its unique chemical structure.

    Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide depends on its application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or interacting with receptors, thereby modulating biological pathways.

    Agricultural Chemistry: It could function by disrupting essential biological processes in pests or weeds.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1,2-dimethylpropyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide
  • N-(1-cyano-1,2-dimethylpropyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)butanamide

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4OS2/c1-7(2)11(4,5-12)14-9(16)8(3)18-10-15-13-6-17-10/h6-8H,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXKRFDAEJRWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)SC1=NN=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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